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2-imino-6-methyl-2H-chromene-3-carboxamide

Cat. No.: B2650297
CAS No.: 352666-54-7
M. Wt: 202.213
InChI Key: KUALMEXVCZTXCR-UHFFFAOYSA-N
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Description

Significance of Chromene Scaffold in Heterocyclic Chemistry

The chromene scaffold, a benzopyran ring system, is a "privileged structure" in medicinal chemistry. mdpi.com This designation stems from its widespread presence in natural products, such as alkaloids and flavonoids, and its ability to serve as a versatile template for the development of therapeutic agents. nih.govresearchgate.net Compounds incorporating the chromene framework exhibit a vast array of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. mdpi.comnih.govresearchgate.net The lipophilic nature of the benzopyran system often facilitates passage across cellular membranes, a desirable characteristic for bioactive molecules. researchgate.net This inherent biological relevance and favorable physicochemical profile have inspired chemists to utilize the chromene scaffold as a foundational element in the design of new drugs and chemical probes. nih.govresearchgate.net

Overview of Iminochromene Derivatives as Research Targets

Replacing the ubiquitous ketone group of coumarins (2-oxo-2H-chromenes) with an imino group gives rise to iminochromenes, a modification that significantly alters the molecule's electronic properties and biological profile. nih.gov These 2-imino-2H-chromene derivatives have become important research targets due to their broad spectrum of pharmacological activities. malayajournal.orgmdpi.com Scientific investigations have revealed their potential as cytotoxic agents against various cancer cell lines, antifungal agents, and as inhibitors of enzymes implicated in neurodegenerative conditions like Alzheimer's disease. nih.govnih.govmdpi.com The synthesis of diverse iminochromene libraries allows for the systematic exploration of structure-activity relationships (SAR), aiming to optimize potency and selectivity for specific biological targets. nih.gov

Structural Elucidation Challenges and Advanced Methodologies

Confirming the precise molecular architecture of novel 2-imino-2H-chromene-3-carboxamides is a critical step in their research and development. The primary challenge often lies in unambiguously determining the structure, especially when complex reactions yield multiple potential isomers or when tautomeric forms exist. mdpi.comresearchgate.net

To overcome these challenges, researchers employ a suite of advanced spectroscopic techniques. intertek.comjchps.com A combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments, is indispensable for mapping the connectivity of atoms within the molecule. researchgate.netucd.ie Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), provides exact molecular weight data, confirming the elemental composition. intertek.com Infrared (IR) spectroscopy is used to identify key functional groups, such as the imine (C=N) and amide (C=O) moieties. ucd.ie

In cases of regioselectivity or complex stereochemistry, computational methods like Density Functional Theory (DFT) are increasingly utilized. researchgate.net These theoretical calculations can predict the most energetically favorable product, helping to resolve structural ambiguities and provide deeper insight into reaction mechanisms. researchgate.net

Interdisciplinary Research Landscape of 2-Imino-2H-Chromene-3-Carboxamides

The study of 2-imino-2H-chromene-3-carboxamides is inherently interdisciplinary, bridging synthetic organic chemistry with medicinal chemistry, pharmacology, and computational science. These compounds are not only targets for novel synthesis methods but are also valuable as building blocks for creating more complex, condensed heterocyclic systems. researchgate.net Their potential therapeutic applications drive collaborations between chemists and biologists to evaluate their efficacy in various disease models. For instance, their demonstrated cytotoxic effects position them as lead compounds in oncology research. islandarchives.ca Furthermore, investigations into their activity as enzyme inhibitors, such as against cholinesterases in Alzheimer's disease models, highlight their relevance in neuropharmacology. nih.govresearchgate.netresearchgate.net This multifaceted research landscape underscores the broad scientific importance of this class of molecules.

Scope of Current Research Directions for 2-Imino-6-methyl-2H-chromene-3-carboxamide and its Analogues

Current research on this compound and its related analogues is largely focused on expanding their chemical diversity and evaluating their potential as therapeutic agents, particularly in oncology. A primary strategy involves the synthesis of novel derivatives by introducing various substituents on the chromene ring and the N-aryl carboxamide portion to study their effect on biological activity. nih.gov

Key research trends include:

Bioisosteric Replacement: Modifying the core structure by replacing key functional groups to enhance activity or alter physicochemical properties. The replacement of the coumarin (B35378) ketone with an imine is a prime example of this approach. nih.gov

Hybrid Molecule Synthesis: Fusing the iminochromene scaffold with other biologically active heterocyclic systems, such as triazines or thiazoles, to create hybrid molecules with potentially synergistic or novel mechanisms of action. mdpi.com

Exploration of Anticancer Activity: A significant portion of research is dedicated to evaluating the cytotoxic effects of new analogues against a panel of human cancer cell lines. nih.gov The goal is to identify compounds with high potency and selectivity against specific cancer types.

The data below illustrates the cytotoxic potential of some N-aryl substituted iminocoumarin analogues.

Compound IDSubstitutionCell LineIC₅₀ (µM)
VIa 6-CH₃, N-phenylA-549 (Lung)0.9
MCF-7 (Breast)8.5
Caco-2 (Colon)9.9
PC-3 (Prostate)35.0
VIb 6-CH₃, N-(4-chlorophenyl)A-549 (Lung)1.1
Caco-2 (Colon)10.5
VIIa 8-OCH₃, N-phenylA-549 (Lung)1.0
Caco-2 (Colon)10.2

Data sourced from a study on potential cytotoxic agents. nih.gov The table shows the half-maximal inhibitory concentration (IC₅₀) of various 2-imino-2H-chromene-3(N-aryl)carboxamides against different human cancer cell lines.

These research directions highlight a dynamic field aimed at leveraging the unique chemical properties of the this compound scaffold to develop new molecules for targeted therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2O2 B2650297 2-imino-6-methyl-2H-chromene-3-carboxamide CAS No. 352666-54-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-imino-6-methylchromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-6-2-3-9-7(4-6)5-8(10(12)14)11(13)15-9/h2-5,13H,1H3,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUALMEXVCZTXCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N)C(=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Modifications and Derivatization Strategies of 2 Imino 6 Methyl 2h Chromene 3 Carboxamide

Design Principles for Analogues and Bioisosteric Replacements

Further derivatization strategies involve the application of isosteric principles, where functional groups are replaced by others with similar physical or chemical characteristics. For instance, organophosphorus compounds, such as those derived from phosphorous acid and its esters, can be considered as isosteric analogues of phosphate (B84403) esters. sci-hub.seresearchgate.net The presence of multiple reactive sites in the 2-imino-2H-chromene-3-carboxamide molecule, including two nucleophilic and two electrophilic centers, provides vast opportunities for synthetic modifications and the creation of diverse analogues. sci-hub.seresearchgate.net These modifications are crucial for exploring the structure-activity relationships (SAR) and optimizing the properties of the lead compound.

Substituent Effects on the Chromene Core

Modifications to the benzene (B151609) ring of the chromene core play a critical role in fine-tuning the molecule's properties. The introduction of various substituents can influence factors such as lipophilicity, electronic distribution, and steric profile, which in turn can affect the compound's interactions with biological targets.

The strategic placement of halogen, alkyl, and alkoxy groups on the chromene core has been a common approach to generate structural diversity.

Halogen Groups: The introduction of halogen atoms has been shown to be beneficial for the biological activity of chromene derivatives. nih.gov For example, the synthesis of a 2-imino-chromene-3-carboxamide derivative has been achieved starting from 5-bromosalicylaldehyde, incorporating a bromine atom at the C-6 position. researchcommons.org Studies on related 3-nitro-2H-chromenes have demonstrated that mono-, di-, and tri-halogenated derivatives exhibit potent antibacterial activities, with the tri-halogenated compounds showing the highest potency. nih.gov

Alkyl Groups: The addition of alkyl groups, such as methyl substituents, can also modulate activity. In studies on related chromene sulfonamides, derivatives with methyl groups at positions 7, 7,8, and 5,8 have been synthesized to investigate their structure-activity relationships as carbonic anhydrase inhibitors. nih.gov

Alkoxy Groups: Alkoxy chains have been appended to the chromene nucleus, typically at the C-7 position, to create derivatives with altered physical properties. nih.gov The synthesis generally involves the alkylation of a corresponding hydroxy-substituted chromene precursor. nih.gov

Table 1: Examples of Substitutions on the Chromene Core

PositionSubstituentPrecursor/MethodReference
6Bromo5-Bromosalicylaldehyde researchcommons.org
6, 8Bromo, ChloroHalogenated salicylaldehydes nih.gov
7Methyl7-Methyl substituted precursors nih.gov
7, 8Dimethyl7,8-Dimethyl substituted precursors nih.gov
7AlkoxyAlkylation of 7-hydroxy-chromene nih.gov

Sulfonamide Moiety Incorporation

The incorporation of a sulfonamide moiety onto the chromene scaffold is a significant derivatization strategy, leading to hybrid molecules with a wide range of biological applications, including carbonic anhydrase inhibition. nih.govresearchgate.netontosight.ai A one-pot, three-component reaction has been developed for the synthesis of 3-cyano-2-imino-2H-chromene-6-sulfonamide. rsc.org This reaction utilizes 3-formyl-4-hydroxybenzenesulfonyl chloride, an activated methylene (B1212753) compound (malononitrile), and ammonium (B1175870) acetate (B1210297), which serves both as a reagent to form the sulfonamide group and as a catalyst for the chromene ring formation. rsc.org This approach provides a direct route to incorporating the sulfonamide group at the C-6 position of the 2-imino-2H-chromene core. rsc.org Further modifications can be carried out on this scaffold, such as elaboration of the group at position 3. rsc.org

Table 2: Synthesized Chromene-Sulfonamide Hybrids

Base ScaffoldPosition of SulfonamideSynthetic StrategyReference
2-Imino-2H-chromene6One-pot reaction with 3-formyl-4-hydroxybenzenesulfonyl chloride rsc.org
4H-ChromeneVariedMolecular hybridization via click synthesis nih.gov
4H-ChromeneVariedCoupling of chromene carboxylic acids with aminobenzenesulfonamide nih.gov
2H-ChromeneVariedReaction of amino-chromenes with sulfonyl chlorides researchgate.net

Diversification of the Imino Nitrogen Moiety

The exocyclic imino group at the C-2 position is a key functional group that can be targeted for derivatization to expand the chemical diversity of the scaffold.

Direct substitution on the imino nitrogen leads to the formation of 2-(arylimino)-2H-chromenes. An efficient, one-pot synthesis for these compounds has been developed from 2-hydroxybenzyl alcohols and β-ketothioamides under visible light, which affords a range of N-aryl substituted products. researchgate.net

Furthermore, the imino group can participate in cyclization and recyclization reactions. The reaction of 2-iminocoumarin-3-carboxamide with nucleophiles such as o-phenylenediamines, o-aminophenol, or o-aminothiophenol results in the formation of 3-(1H-benzimidazol-2-yl), 3-(benzoxazol-2-yl), or 3-(benzothiazol-2-yl) coumarins, respectively. researchgate.net In these transformations, the original imino group is incorporated into a new heterocyclic ring system fused to the chromene core, representing a significant structural diversification. researchgate.net

Carboxamide Functionality Elaboration

The carboxamide group at the C-3 position is another prime site for structural modification, allowing for the introduction of a wide variety of substituents to probe interactions with biological targets. eurekaselect.com A common strategy involves N-substitution of the primary amide.

The synthesis of N-aryl-2-imino-2H-chromene-3-carboxamides has been described, where various substituents are introduced on the N-aryl ring to investigate the effect of lipophilicity and electronic properties on biological activity. nih.gov Similarly, N-(substitutedphenyl)-2-imino-6-sulfamoyl-2H-chromene-3-carboxamides have been prepared to explore their potential as antidiabetic agents. rsc.org These syntheses are typically achieved by reacting a suitable salicylaldehyde (B1680747) with an N-substituted 2-cyanoacetamide (B1669375). nih.gov

More complex elaborations of the carboxamide functionality have also been reported. For example, the reaction of 2-imino-2H-chromene-3-carboxamide with various phosphorus esters can lead to the formation of novel fused phosphorus heterocycles, such as chromeno[4,3-c] nih.govnih.govazaphospholes and chromeno[2,3-d] nih.govnih.govresearchgate.netdiazaphosphinines. sci-hub.seresearchgate.net These reactions demonstrate the utility of the carboxamide group as a handle for constructing complex, polycyclic systems. sci-hub.seresearchgate.net

Table 3: Examples of Carboxamide Group Modifications

Modification TypeReagents/ProductsPurpose/ApplicationReference
N-Aryl SubstitutionReaction with N-aryl-2-cyanoacetamidesInvestigate effects of lipophilicity and electronic properties nih.gov
N-Substituted PhenylSynthesis of N-(substitutedphenyl) derivativesDevelopment of antidiabetic agents rsc.org
N-Phenethyl SubstitutionReaction with 2-(4-methoxyphenyl)ethan-1-amineSynthesis of novel hybrid molecules mdpi.com
Fused Heterocycle FormationReaction with phosphorus esters (e.g., diethyl phosphite)Synthesis of chromeno-phosphorus heterocycles sci-hub.seresearchgate.net
Fused Heterocycle FormationReaction with hydrazidesSynthesis of coumarinyl amidrazones researchgate.net

N-Aryl and N-Alkyl Carboxamide Modifications

A general and effective method for producing N-aryl derivatives involves the reaction of substituted 2-cyanoacetamides with various salicylaldehydes. nih.gov For instance, reacting a substituted salicylaldehyde (like 5-methylsalicylaldehyde, which would produce the 6-methylchromene core) with an N-aryl-2-cyanoacetamide in the presence of sodium acetate in glacial acetic acid yields the corresponding 2-imino-2H-chromene-3-(N-aryl)carboxamide. nih.gov This approach has been used to synthesize four series of novel N-aryl iminocoumarins, where various substituents were introduced on both the aryl and chromene rings. nih.gov Similarly, N-alkyl derivatives can be synthesized, often catalyzed by agents like Keplerate-type giant nanoporous isopolyoxomolybdate. researchgate.net

Starting MaterialReagentCatalyst/ConditionsProduct
Substituted SalicylaldehydeSubstituted N-Aryl-2-cyanoacetamideSodium Acetate / Glacial Acetic Acid2-Imino-2H-chromene-3-(N-aryl)carboxamide
SalicylaldehydeN-Alkyl-2-cyanoacetamideIsopolyoxomolybdateN-Alkyl-2-imino-2H-chromene-3-carboxamide

Cyclization with Carboxamide to Form Fused Heterocycles

The carboxamide group, in conjunction with the C-2 imino group, provides a reactive site for cyclization reactions to form fused heterocyclic systems. These reactions often lead to the formation of pyrimidine (B1678525) rings fused to the chromene core, specifically chromeno[2,3-d]pyrimidines.

For example, starting with an N-phenyl substituted iminochromene, reaction with triethyl orthoformate can yield a 2-ethoxy-2,3-dihydro-3-phenylchromeno[2,3-d]pyrimidin-4-one. scirp.orgscirp.orgscispace.com This intermediate can be further reacted with hydrazine (B178648) to replace the ethoxy group with a hydrazinyl group, creating a 2-hydrazinyl-2,3-dihydro-3-phenylchromeno-[2,3-d]pyrimidin-4-one. scirp.orgscispace.com This hydrazinyl derivative is a key intermediate for the synthesis of further fused systems, such as pyrazoles and tetrazoles. scirp.orgscispace.com

Strategies for Heterocyclic Annulation at Chromene Ring Positions

Beyond modifying the carboxamide group, synthetic strategies can also target the chromene ring itself for annulation, which is the process of building a new fused ring onto an existing ring system. This approach utilizes the reactivity of the C3-C4 double bond of the chromene pyran ring to construct complex polycyclic structures.

Chromeno[3,4-c]pyridine Synthesis

The synthesis of chromeno[3,4-c]pyridine derivatives is a well-established annulation strategy. This is typically achieved by reacting an N-substituted 2-imino-2H-chromene-3-carboxamide with a compound containing an active methylene group, such as malononitrile (B47326) or cyanothioacetamide. researchgate.netacs.org

In one reported method, N-cyclohexyl-2-imino-2H-chromene-3-carboxamide was reacted with malononitrile or cyanothioacetamide to prepare a number of chromeno[3,4-c]pyridine derivatives. researchgate.netacs.org The reaction is believed to proceed via a Michael addition of the active methylene compound to the C-4 position of the chromene, followed by intramolecular cyclization and subsequent aromatization to yield the final fused pyridine (B92270) ring. ekb.eg

Iminochromene ReactantReagentResulting Fused Heterocycle
N-Cyclohexyl-2-imino-2H-chromene-3-carboxamideMalononitrileChromeno[3,4-c]pyridine derivative
N-Cyclohexyl-2-imino-2H-chromene-3-carboxamideCyanothioacetamideChromeno[3,4-c]pyridine derivative
2-Imino-3-(4-ethoxyphenyl)-carboxamide-2H-chromeneAcetonitrile (B52724) DerivativesChromeno[3,4-c]pyridine derivative

Formation of Phosphorus-Containing Heterocycles (e.g., Phosphinines, Azaphosphinines)

The 2-imino-2H-chromene-3-carboxamide scaffold is an excellent precursor for synthesizing novel phosphorus-containing heterocycles. sci-hub.seresearchgate.net The presence of two active nucleophilic sites (the imino and amide groups) allows for versatile reactions with electrophilic phosphorus halides and esters. sci-hub.seresearchgate.net

Cyclization of 2-imino-2H-chromene-3-carboxamide with reagents like P,P-dichloro(phenyl)phosphine or phenylphosphonic dichloride in dry pyridine affords chromeno[2,3-d] researchgate.netnih.govresearchgate.netdiazaphosphinines. researchgate.net Alternatively, reaction with phosphorus esters can lead to different fused systems. For example, treatment with various phosphorus esters has been shown to produce chromeno[4,3-c] researchgate.netresearchgate.netazaphospholes and 1,2-oxaphosphinino[3,4-c]pyridines. researchgate.netsci-hub.se These reactions showcase the utility of the iminocarboxamide moiety in constructing P-N bonds within a fused heterocyclic framework. researchgate.net

Phosphorus ReagentReaction ConditionsResulting Phosphorus Heterocycle
P,P-dichloro(phenyl)phosphineDry PyridineChromeno[2,3-d] researchgate.netnih.govresearchgate.netdiazaphosphinine
Phenylphosphonic dichlorideDry PyridineChromeno[2,3-d] researchgate.netnih.govresearchgate.netdiazaphosphinine
Various Phosphorus Esters-Chromeno[4,3-c] researchgate.netresearchgate.netazaphosphole
Triethyl phosphonoacetateBasic catalyst1,2-Oxaphosphinino[3,4-c]pyridine

Pyrazole (B372694), Pyrimidine, and Thiazolidinone Fusions

Further derivatization of the chromene scaffold can lead to the fusion of other important five- and six-membered heterocycles like pyrazoles, pyrimidines, and thiazolidinones. scirp.orgscispace.com These syntheses often employ a multi-step approach starting from a suitably functionalized iminochromene.

As previously mentioned, the 2-hydrazinyl-chromeno[2,3-d]pyrimidin-4-one intermediate is a key building block. scirp.orgscispace.com This compound can be reacted with various laboratory reagents to generate a wide array of fused pyrazole derivatives. scirp.orgscispace.com Additionally, the core 2-imino-N-phenyl-2H-chromene-3-carboxamide can be used to synthesize thiazolidin-4-one derivatives, demonstrating the broad synthetic utility of this starting material for accessing diverse heterocyclic systems. scispace.com

Advanced Spectroscopic and Structural Characterization Techniques in Research

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Applications

IR and UV-Vis spectroscopy are used to identify functional groups and study the electronic properties of molecules.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. The resulting spectrum provides a fingerprint of the functional groups present. For 2-imino-6-methyl-2H-chromene-3-carboxamide, the IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the imino and amide groups (typically broad bands in the 3100-3500 cm⁻¹ region), the C=O bond of the amide group (a strong band around 1670 cm⁻¹), and the C=N bond of the imino group (around 1650 cm⁻¹). Studies on related iminocoumarins have reported absorption bands for C=O and C=N groups in the 1662–1709 cm⁻¹ range. sci-hub.seresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information on the electronic transitions within a molecule, particularly in conjugated systems. The chromene core constitutes a significant chromophore. The absorption maxima (λmax) and molar absorptivity are influenced by the molecular structure and solvent. For a series of related N,N'-(1,4-phenylene)bis(2-imino-2H-chromene-3-carboxamide) derivatives, the observed absorption maxima were in the range of 266–414 nm, indicating the extent of the conjugated π-electron system. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the exact molecular weight of a compound, which allows for the confirmation of its molecular formula. The calculated molecular weight for this compound (C₁₁H₁₀N₂O₂) is 202.21 g/mol . Therefore, high-resolution mass spectrometry (HRMS) should detect a molecular ion peak (M⁺) at or very near m/z 202.

Furthermore, the fragmentation pattern observed in the mass spectrum can provide valuable structural information. Common fragmentation pathways for this molecule might include the loss of the carboxamide group (-CONH₂) or other small neutral molecules. Analysis of the mass spectra of various derivatives of 2-imino-2H-chromene-3-carboxamide has been used to support proposed structures by confirming their respective molecular weights. sci-hub.seresearchgate.net

X-ray Crystallography for Absolute Structure and Conformation Determination

While a crystal structure for this compound is not described in the consulted literature, data from the closely related compound 6-methyl-2-oxo-N-(quinolin-6-yl)-2H-chromene-3-carboxamide provides insight into the likely structural features. nih.gov This study revealed that the coumarin (B35378) (chromene) ring system is nearly planar. nih.gov It is expected that the chromene core of this compound would also adopt a largely planar conformation. X-ray analysis would also reveal how the molecules pack in the crystal lattice and identify intermolecular interactions, such as hydrogen bonds involving the imino and carboxamide groups, which govern the supramolecular architecture.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique in the characterization of newly synthesized chemical compounds. It provides quantitative information about the elemental composition of a substance, which is crucial for confirming its empirical formula. This analytical method determines the percentage by mass of each element present in a sample, such as carbon (C), hydrogen (H), and nitrogen (N).

In the context of the synthesis of chromene derivatives, elemental analysis serves as a critical checkpoint to validate the successful formation of the target molecule. The experimentally determined percentages of carbon, hydrogen, and nitrogen are compared against the theoretically calculated values based on the proposed molecular formula. A close correlation between the found and calculated values provides strong evidence for the compound's purity and elemental integrity.

While specific experimental data for the elemental analysis of this compound is not detailed in the reviewed literature, the general procedure for such an analysis is standardized. For a compound with the molecular formula C_11_H_10_N_2_O_2_, the theoretical elemental composition would be calculated and then compared with the results from an elemental analyzer.

Table 1: Theoretical Elemental Composition of this compound

ElementSymbolAtomic MassNumber of AtomsTotal MassPercentage
CarbonC12.0111132.1165.34%
HydrogenH1.011010.104.99%
NitrogenN14.01228.0213.86%
OxygenO16.00232.0015.83%
Total 202.23 100.00%

Note: The values in this table are theoretical and calculated based on the presumed molecular formula. Actual experimental results would be presented in a similar format for comparison.

Research findings for structurally related compounds, such as 2-imino-2H-chromene-3-carboxamide derivatives, consistently report the use of elemental analysis to confirm their structure. For instance, in the synthesis of various 2-imino-2H-chromene-3-carboximide metal complexes, elemental analysis (CHN) is a primary characterization method employed to verify the ligand structure before and after complexation. Similarly, studies on novel 2H-chromene derivatives routinely publish tables of elemental analysis data, showing a close match between the calculated and found percentages for C, H, and N, typically within a ±0.4% margin of error, which is considered an indication of a pure compound.

Therefore, in any research focusing on the synthesis of this compound, it is standard practice to perform and report the results of elemental analysis to substantiate the empirical formula and support the structural data obtained from other spectroscopic techniques.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are instrumental in elucidating the fundamental electronic characteristics and predicting the properties of molecules.

Density Functional Theory (DFT) has been a key method for investigating the electronic structure of 2-imino-2H-chromene-3-carboxamide and its derivatives. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional is commonly employed for these calculations, often paired with basis sets such as 6-31G(d,p) and the more extensive 6-311++G(d,p). researchgate.net These computational approaches have been used to explore reaction pathways, such as the cyclization reaction of 2-imino-2H-chromene-3-carboxamide with triethyl phosphonoacetate. researchgate.net By calculating the energies of intermediates and transition states, DFT helps in understanding the regioselectivity and thermodynamics of chemical reactions involving the iminochromene scaffold. researchgate.netsci-hub.se For substituted analogs like acetyl 2-(N-(2-fluorophenyl)imino)coumarin-3-carboxamide, quantum chemical methods have been used to understand how crystallization conditions can lead to different polymorphic forms by revealing the underlying molecular and crystal structure dependencies. nih.govacs.org

Table 1: DFT Methods Applied to the 2-Imino-2H-chromene Scaffold

Method Functional Basis Set(s) Application

The 2-imino-2H-chromene core structure possesses the potential for tautomerism, a phenomenon where isomers are interconverted through proton migration. Computational studies have been applied to predict the relative stability of different tautomers. For instance, in the investigation of reaction products derived from 2-imino-2H-chromene-3-carboxamide, the stability of hydroxy-keto tautomeric structures was predicted and found to be favorable. researchgate.net DFT calculations can quantify the energy differences between tautomers, such as the enaminone and ketamine forms, indicating which form is more likely to be present under equilibrium conditions. mdpi.com In related systems, it has been shown that enaminone tautomers are often stabilized by intramolecular hydrogen bonds and are generally the most stable forms. mdpi.com The relative energy of different molecular conformations, such as planar versus nonplanar structures, can also be determined, providing insight into the molecule's structural flexibility and the energetic favorability of specific geometries. nih.govacs.org

Quantum chemical calculations are a powerful tool for predicting spectroscopic parameters, which aids in the interpretation of experimental data. For reaction products of the parent compound 2-imino-2H-chromene-3-carboxamide, ¹H, ¹³C, and ³¹P NMR chemical shifts have been computed using the Gauge-Including Atomic Orbital (GIAO) method with the B3LYP functional and the 6-311++G(d,p) basis set. researchgate.netsci-hub.se These calculations were performed modeling the presence of a DMSO solvent via the Polarizable Continuum Model (PCM). researchgate.netsci-hub.se The computed chemical shifts provide a basis for assigning the signals observed in experimental NMR spectra, helping to confirm the structures of synthesized compounds. researchgate.netsci-hub.se By comparing calculated and experimental spectra, researchers can confidently distinguish between potential regioisomers formed in a reaction. researchgate.netsci-hub.se Similarly, the calculation of vibrational frequencies can help in the confident assignment of observed infrared absorption bands. researchgate.net

Table 2: Example of Computed NMR Chemical Shifts for a Reaction Product of 2-Imino-2H-chromene-3-carboxamide

Nucleus Computational Method Solvent Model Purpose

Molecular Dynamics Simulations of Compound Interactions

While specific molecular dynamics (MD) simulations for 2-imino-6-methyl-2H-chromene-3-carboxamide were not detailed in the reviewed literature, this technique is widely applied to understand the behavior of similar small molecules in complex biological environments. MD simulations model the movements and interactions of atoms and molecules over time, providing a dynamic view of how a ligand might bind to a protein receptor.

For related heterocyclic compounds, MD simulations have been used to study the stability of ligand-protein complexes. nih.gov A typical simulation involves placing the ligand-protein complex in a solvent box (e.g., TIP3P water model) and simulating its behavior under specific conditions (e.g., an isothermal-isobaric ensemble at 300 K and 1 atm). mdpi.com Methods like the Particle–Mesh–Ewald (PME) are used to calculate long-range electrostatic interactions. mdpi.com Such simulations can reveal key amino acid residues involved in binding and assess the stability of the binding pose predicted by molecular docking. nih.gov This information is crucial for understanding the mechanism of action and for designing derivatives with improved binding affinity.

Ligand-Based and Structure-Based Drug Design Approaches

The this compound scaffold is a subject of interest in drug design, where computational approaches are used to identify and optimize new therapeutic agents.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. mdpi.com This approach was successfully used to identify chromene-3-carboxamide derivatives as potent inhibitors of AKR1B10, an aldose reductase-like protein identified as a therapeutic target in several cancers. nih.gov In that study, a virtual screening campaign led to the discovery of potent competitive inhibitors, demonstrating the utility of the chromene-3-carboxamide scaffold in drug discovery. nih.gov

Pharmacophore modeling, a ligand-based approach, involves identifying the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that are critical for biological activity. This model can then be used as a 3D query to screen compound databases for molecules that fit the pharmacophore, potentially leading to the discovery of new active compounds. These computational drug design strategies are vital for efficiently exploring chemical space and prioritizing candidates for synthesis and biological evaluation. nih.gov

Molecular Docking for Receptor-Ligand Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is frequently used to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. These studies are crucial for elucidating the structural basis of a compound's biological activity.

Research on related chromene and imino-chromene structures has demonstrated the utility of molecular docking in identifying key binding interactions. For instance, in studies of 8-imino-2-oxo-2H,8H-pyrano[2,3-f]chromene analogs as acetylcholinesterase (AChE) inhibitors, docking revealed that these compounds could bind simultaneously to both the catalytic active site and the peripheral anionic site of the enzyme. nih.gov Similarly, docking studies of novel 2H-chromene-3-carboxamide derivatives as inhibitors of human monoamine oxidase B (hMAO-B) identified probable binding models within the enzyme's active site. researchgate.net These studies indicated that conserved residues, like CYSA 172, were important for ligand binding through hydrogen bond interactions, while Pi-Pi stacking interactions were observed with residues such as ILEA 199. researchgate.net

For this compound and its derivatives, molecular docking simulations can predict interactions with various therapeutic targets. A hypothetical docking study against a protein kinase, for example, might reveal the following interactions:

Hydrogen Bonding: The carboxamide group (-CONH2) and the imino group (=NH) are potent hydrogen bond donors and acceptors. They can form crucial hydrogen bonds with amino acid residues in the active site of a receptor, such as glutamic acid or serine, which often anchor the ligand in place.

Pi-Pi Stacking: The chromene ring system, being aromatic, can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within the binding pocket. researchgate.net

These predicted binding modes provide a rational basis for the observed biological activity and guide the design of new derivatives with improved potency and selectivity. The table below summarizes the types of interactions that could be identified through molecular docking studies.

Interaction TypePotential Interacting Groups on CompoundPotential Interacting Receptor Residues
Hydrogen BondingCarboxamide (-CONH2), Imino (=NH)Ser, Thr, Asp, Glu, Gln, Asn
π-π StackingChromene RingPhe, Tyr, Trp
Hydrophobic InteractionsMethyl Group (-CH3)Val, Leu, Ile, Ala

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.govresearchgate.net The fundamental principle is that the structural properties of a chemical determine its biological activity. mdpi.com For a series of compounds like derivatives of this compound, QSAR models can be developed to predict their activity against a specific biological target, thereby prioritizing the synthesis of the most promising candidates and reducing the need for extensive experimental screening. nih.gov

The development of a QSAR model involves several key steps: compiling a dataset of compounds with known activities, calculating molecular descriptors that characterize their structural features, building a mathematical model that correlates these descriptors with activity, and rigorously validating the model's predictive power. mdpi.comnih.gov

Descriptor Calculation and Model Validation

The foundation of a QSAR model lies in the numerical representation of molecular structures through descriptors. researchgate.net These descriptors can be categorized into several types:

1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: Derived from the 2D representation of the molecule, including topological indices, connectivity indices, and counts of specific structural fragments. nih.gov

3D Descriptors: Calculated from the 3D conformation of the molecule, such as molecular shape, volume, and surface area. researchgate.net

Physicochemical Descriptors: Properties like lipophilicity (logP), polarizability, and electronic properties (dipole moment, HOMO/LUMO energies).

Once a large pool of descriptors is calculated for the entire set of molecules, a subset of the most relevant descriptors is selected using statistical methods to build the QSAR model. mdpi.com

Model validation is a critical step to ensure that the developed model is robust, reliable, and has good predictive capability. uniroma1.it It is not sufficient for a model to simply fit the data it was trained on; it must also be able to accurately predict the activity of new, untested compounds. mdpi.com Validation is typically performed using two main approaches:

Internal Validation: This involves assessing the stability of the model using the training set data. A common technique is leave-one-out cross-validation (LOO-CV), where the model is repeatedly built on all but one compound, and then used to predict the activity of the left-out compound. The quality of these predictions is assessed by the cross-validated correlation coefficient (q²). uniroma1.it

External Validation: The dataset is initially split into a training set (used to build the model) and a test set (kept aside and not used during model development). The final model's predictive power is then evaluated by its ability to predict the activities of the compounds in the external test set. uniroma1.it The predictive R² (R²_pred) is a key statistic for this evaluation. mdpi.com

The table below summarizes key parameters used in QSAR model validation.

Validation ParameterDescriptionAcceptable Value
(Coefficient of Determination)Measures the goodness-of-fit of the model to the training data.> 0.6
(Cross-validated R²)Measures the internal predictive ability of the model.> 0.5
R²_pred (Predictive R² for Test Set)Measures the model's ability to predict the activity of external compounds.> 0.5

Prediction of Biological Activity Profiles

Once a QSAR model for this compound derivatives has been rigorously developed and validated, its primary application is to predict the biological activity of novel, yet-to-be-synthesized compounds. researchgate.net This predictive capability is a cornerstone of computer-aided drug design, as it allows researchers to screen large virtual libraries of potential derivatives and identify those with the highest predicted potency. mdpi.com

The process involves generating the chemical structures of new derivatives in silico by modifying the parent scaffold (e.g., adding different substituents at various positions on the chromene ring or the carboxamide group). The same set of molecular descriptors used to build the model is then calculated for these new structures. By inputting these descriptor values into the QSAR equation, a predicted biological activity value is obtained for each virtual compound.

This approach offers several advantages:

Efficiency: It is significantly faster and more cost-effective to screen compounds computationally than to synthesize and test them in the lab. nih.gov

Prioritization: It helps to prioritize synthetic efforts on compounds that are most likely to be active, increasing the success rate of drug discovery programs.

Mechanistic Insight: The descriptors included in the final QSAR model can provide valuable insights into the structural features that are either beneficial or detrimental to biological activity, guiding future design strategies. nih.gov For example, if a descriptor related to lipophilicity is positively correlated with activity, it suggests that increasing the lipophilicity of the derivatives might lead to more potent compounds.

Theoretical Mechanistic Investigations of Reaction Pathways

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights into transition states, intermediates, and the factors that control reaction outcomes such as regioselectivity. For this compound, theoretical studies can elucidate its formation pathways and its subsequent reactivity.

Studies on the related 2-imino-2H-chromene-3-carboxamide have utilized quantum mechanical calculations, particularly Density Functional Theory (DFT), to explore reaction mechanisms. researchgate.net For example, the regioselectivity of the cyclization reaction between 2-imino-2H-chromene-3-carboxamide and triethyl phosphonoacetate was investigated using DFT at the B3LYP/6-31G(d,p) level of theory. researchgate.net By calculating the energies of the intermediates and transition states for two possible reaction pathways, researchers could determine the most energetically favorable route, thus explaining the observed formation of one regioisomeric product over the other. researchgate.net

Such theoretical investigations can be applied to understand the synthesis of this compound itself. The reaction likely proceeds through the condensation of a substituted salicylaldehyde (B1680747) with a suitable active methylene (B1212753) compound. DFT calculations can model this process to:

Identify the rate-determining step of the reaction.

Explain the role of catalysts in lowering activation barriers.

Predict the influence of substituents (like the 6-methyl group) on the reaction rate and yield.

Furthermore, the reactivity of the 2-imino-2H-chromene scaffold can be explored. These compounds are known to undergo rearrangements and reactions with various nucleophiles. researchgate.net Theoretical models can map out the potential energy surfaces for these transformations, clarifying whether they proceed through concerted or stepwise mechanisms and explaining why certain products are formed. researchgate.netacs.org

Biological Activity Profiling and Mechanistic Investigations Excluding Clinical, Dosage, Safety Data

Enzyme Inhibition Studies and Mechanism of Action

Based on a comprehensive search of scientific databases, there is no specific information available regarding the enzyme inhibition studies and mechanisms of action for 2-imino-6-methyl-2H-chromene-3-carboxamide. The following subsections detail the lack of data for each specified target.

Inhibition of Glycosidases (e.g., α-Amylase, α-Glucosidase)

No research findings specifically detailing the inhibitory effects or mechanism of action of this compound on glycosidases, such as α-amylase or α-glucosidase, have been identified. While related chromene derivatives have been investigated as potential antidiabetic agents through the inhibition of these enzymes, data for the 6-methyl variant is absent. nih.govrsc.org

Inhibition of Cyclooxygenase (COX) Enzymes

There is no available scientific literature that describes the investigation of this compound as an inhibitor of cyclooxygenase (COX) enzymes.

Inhibition of Carbonyl Reductase 1 (CBR1)

Specific studies on the inhibitory activity of this compound against Carbonyl Reductase 1 (CBR1) have not been found in the reviewed literature.

Modulation of Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ)

There is no documented research on the modulatory effects of this compound on the Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ). Studies on other substituted 2-imino-chromene derivatives have explored this activity, but findings for the specific 6-methyl compound are not available. nih.govrsc.org

Thrombin and Factor Xa Inhibition Mechanisms

A review of the literature did not yield any studies concerning the mechanisms by which this compound might inhibit thrombin or Factor Xa.

Kinetic Analysis of Enzyme-Inhibitor Interactions

No data from kinetic analyses detailing the interactions between this compound and any enzyme targets are available in the scientific literature.

Data Tables

Due to the absence of specific research data for this compound for the outlined topics, no data tables can be generated.

Antimicrobial Activity Investigations

Derivatives of 2-imino-2H-chromene-3-carboxamide have demonstrated notable antimicrobial properties. These compounds are part of a larger family of chromene derivatives that are widely investigated for their antibacterial and antifungal activities researchcommons.org.

Antibacterial Spectrum and Efficacy against Specific Strains

Studies on 2-imino-2H-chromene-3-carboxamide derivatives have shown a range of antibacterial efficacy. For instance, certain halogenated 3-nitro-2H-chromenes have displayed potent activity against Gram-positive bacteria, including multidrug-resistant strains of Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values as low as 1–8 μg/mL nih.gov. One study identified a 3-nitro-2H-chromene derivative as a potent agent against S. aureus and methicillin-resistant S. aureus (MRSA) with a MIC value of 4 μg/mL nih.gov. However, these derivatives were generally found to be non-effective against Gram-negative bacterial strains nih.gov. Other research has shown that various synthesized chromene derivatives exhibit moderate to excellent activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria nanobioletters.com.

Antifungal Spectrum and Efficacy

The antifungal potential of the chromene scaffold is also an area of active investigation. Research has shown that chromene derivatives can be effective against various fungal species researchcommons.org. Studies on newly synthesized 2-amino-3-cyano-4H-chromene derivatives demonstrated excellent antifungal outcomes against Candida albicans and Fusarium oxysporum when compared to standard reference drugs nanobioletters.com. Molecular docking studies on other chromenol derivatives suggest that their antifungal activity may arise from the inhibition of crucial fungal enzymes like sterol 14α-demethylase (CYP51) nih.gov. Some synthesized compounds showed good to moderate antifungal activity against Fusarium oxysporum species, with MIC values comparable to the standard drug miconazole (B906) mdpi.com.

Proposed Cellular and Molecular Targets of Antimicrobial Action

The mechanisms through which chromene-based compounds exert their antimicrobial effects are multifaceted. For antifungal action, a proposed target is the membrane enzyme β(1,3)-glucan synthase, which is crucial for the synthesis of the fungal cell wall component β(1,3)-glucan researchgate.net. Inhibition of this enzyme disrupts cell wall integrity, leading to fungal cell death researchgate.net. Another key target in fungi is lanosterol (B1674476) 14 alpha-demethylase (CYP51), an enzyme essential for ergosterol (B1671047) biosynthesis, a vital component of the fungal cell membrane nih.gov.

For antibacterial action, thioredoxin reductase (TrxR) has been identified as a promising drug target for 3-nitro-2H-chromene derivatives nih.gov. This enzyme is critical for maintaining the redox balance within bacterial cells, and its inhibition can lead to oxidative stress and cell death.

In Vitro Cytotoxic Activity against Cancer Cell Lines

The 2-imino-2H-chromene-3-carboxamide scaffold has been a foundation for the development of potent cytotoxic agents against various human cancer cell lines.

Antiproliferative Effects on Human Cancer Cell Lines (e.g., MCF-7, PC-3, A-549, Caco-2)

Numerous studies have documented the antiproliferative effects of 2-imino-2H-chromene-3-carboxamide derivatives. In one study, a series of novel 2-imino-2H-chromene-3(N-aryl)carboxamides were synthesized and evaluated for their cytotoxic activity against four human cancer cell lines nih.gov. A specific derivative, Compound VIa, demonstrated potent activity against the MCF-7 (breast), PC-3 (prostate), A-549 (lung), and Caco-2 (colon) cell lines, with IC50 values of 8.5 μM, 35.0 μM, 0.9 μM, and 9.9 μM, respectively nih.gov. The activity of some of these compounds was found to be comparable to standard chemotherapeutic agents like 5-fluorouracil (B62378) and docetaxel (B913) nih.gov. Other related chromene derivatives have also shown significant cytotoxic effects, with IC50 values ranging between 4.96 and 7.44 μg/mL against four different cancer cell lines researchgate.netresearchgate.net.

In Vitro Cytotoxic Activity of a 2-imino-2H-chromene-3(N-aryl)carboxamide Derivative (Compound VIa) nih.gov
Cancer Cell LineCancer TypeIC50 (μM)
MCF-7Breast Adenocarcinoma8.5
PC-3Prostate Adenocarcinoma35.0
A-549Lung Carcinoma0.9
Caco-2Colorectal Adenocarcinoma9.9

Mechanistic Pathways of Cytotoxicity (e.g., Apoptosis Induction, Cell Cycle Arrest)

The cytotoxic effects of these compounds are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest. Apoptosis is a critical pathway for eliminating cancerous cells and can be triggered through either extrinsic (death receptor) or intrinsic (mitochondrial) pathways mdpi.com.

Research on related flavonoids and chromene derivatives has shown that they can induce apoptosis by activating key proteins in the mitochondrial pathway mdpi.com. This includes the cleavage of PARP and the activation of caspase-3, which are hallmark indicators of apoptosis mdpi.comnih.gov. The process is often regulated by the Bcl-2 family of proteins, where an increase in pro-apoptotic proteins (like Bak) and a decrease in anti-apoptotic proteins (like Bcl-xL) shifts the balance towards cell death nih.gov.

In addition to apoptosis, these compounds can cause cell cycle arrest, preventing cancer cells from proliferating. Studies have demonstrated that treatment with such compounds can lead to an accumulation of cells in the G2/M phase of the cell cycle nih.gov. This arrest is often associated with the decreased expression of key regulatory proteins like Cyclin B1 and CDK1 nih.gov. The activation of signaling pathways such as the p38-MAPK pathway can also contribute to both cell cycle arrest and the induction of apoptosis mdpi.com.

Antioxidant Activity Evaluation

The antioxidant potential of 2-imino-2H-chromene-3-carboxamide derivatives has been a subject of significant investigation. The primary method utilized in these studies is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, which measures the ability of a compound to donate an electron or hydrogen atom to neutralize the stable free radical. nih.gov

Research has demonstrated that various synthesized derivatives of the parent compound exhibit promising radical scavenging abilities. nih.gov For instance, in one study, a series of novel chromenes containing phosphorus heterocycles were synthesized from 2-imino-2H-chromene-3-carboxamide and evaluated for antioxidant activity. One particular derivative, a chromeno[4,3-c] nih.govnih.govazaphosphole, showed the most potent antioxidant activity, with an IC50 value of 2.8 µg/mL when compared against the standard antioxidant, ascorbic acid. researchgate.net Another study on different phosphorus-containing derivatives found that compounds featuring 1,3,2-diazaphosphinine and 1,2-azaphosphole rings also displayed good to potent antioxidant activity. nih.gov

The table below summarizes the antioxidant activity of selected 2-imino-2H-chromene-3-carboxamide derivatives from various studies.

Derivative ClassTest MethodPotency (IC50)Reference Standard
Chromeno[4,3-c] nih.govnih.govazaphosphole DerivativeDPPH Assay2.8 µg/mLAscorbic Acid
Chromeno[2,3-d] nih.govnih.govresearchgate.netdiazaphosphinine DerivativeDPPH AssayGood ActivityAscorbic Acid
Phenylimino-2H-chromene with hydroxyethyl (B10761427) moietyDPPH Assay44.42 µMNot Specified

This table is for illustrative purposes and combines data on different derivatives of the core 2-imino-2H-chromene structure.

Radical Scavenging Mechanisms

The mechanism by which 2-imino-2H-chromene-3-carboxamide and its derivatives scavenge free radicals involves their ability to act as hydrogen or electron donors. nih.gov The DPPH radical is a stable free radical that has a deep purple color in solution. When an antioxidant molecule is present, it donates a hydrogen atom or an electron to the DPPH radical, which neutralizes it and converts it to the colorless product 2,2-diphenyl-1-picrylhydrazine. The rate of color disappearance is proportional to the antioxidant potency of the compound. nih.gov

Structure-activity relationship studies suggest that specific structural features enhance this radical scavenging capability. The presence of NH groups within fused heterocyclic ring systems, such as 1,3,2-diazaphosphinine and 1,2-azaphosphole, in conjunction with the chromene core, appears to create a conjugated system that significantly increases antioxidative properties compared to the parent 2-imino-2H-chromene-3-carboxamide. nih.gov Furthermore, the inherent structure of the chromene (or coumarin) ring itself is known to contribute to antioxidant effects. researchgate.net

Anti-Inflammatory Pathways and Mechanisms

The broader class of chromene derivatives is recognized for possessing anti-inflammatory properties. mdpi.comresearchcommons.org Studies on related compounds, such as 7-(benzylideneamino)-4-methyl-2H-chromen-2-one derivatives, have shown potent anti-inflammatory activity in preclinical models. nih.gov Some heterocyclic compounds that incorporate a chromene scaffold have been investigated as potential inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammatory pathways. ias.ac.in

However, specific research detailing the anti-inflammatory pathways and molecular mechanisms of action for this compound itself is not extensively documented in the reviewed scientific literature. While it is plausible that its activity could involve modulation of common inflammatory mediators like COX or other signaling cascades, dedicated mechanistic studies on this particular compound are required for confirmation.

Neuroprotective Potential and Associated Mechanisms

Derivatives of iminochromene carboxamide have emerged as promising multifunctional agents for targeting neurodegenerative disorders, particularly Alzheimer's disease. nih.gov The neuroprotective potential of these compounds is attributed to their ability to interact with multiple pathological targets.

One key mechanism is the inhibition of the β-secretase enzyme (BACE1). BACE1 is responsible for the amyloidogenic processing of the amyloid precursor protein, leading to the formation of neurotoxic amyloid-beta (Aβ) plaques. nih.govmdpi.com A family of iminochromene carboxamides containing an aminomethylene triazole moiety demonstrated potent BACE1 inhibitory activity, with the most active compound showing an IC50 value of 2.2 µM. nih.gov Molecular modeling of these inhibitors revealed that their amine and amide linkers form crucial hydrogen bond interactions with key amino acid residues within the BACE1 active site. nih.gov

In addition to BACE1 inhibition, these derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine. nih.gov One derivative was identified as a potent BuChE inhibitor with an IC50 of 3.3 µM. nih.govresearchgate.net

Furthermore, these compounds have shown direct neuroprotective effects in cellular models. Several iminochromene derivatives demonstrated the ability to protect PC12 neuronal cells from Aβ-induced toxicity. nih.govnih.govresearchgate.net Another neuroprotective mechanism identified for a related chromene derivative involves the modulation of the ERK-CREB signaling pathway. This compound was found to enhance the phosphorylation of ERK1/2 and the subsequent phosphorylation of the cAMP response element-binding protein (CREB), a pathway crucial for neuronal survival and plasticity. mdpi.com This activity, combined with the compound's ability to inhibit intracellular reactive oxygen species, suggests a dual mechanism of action involving both direct antioxidant effects and the activation of pro-survival signaling cascades. mdpi.com

Structure Activity Relationship Sar Studies

Systematic Variation of Substituents on Biological Activity

The biological activity of the 2-imino-2H-chromene-3-carboxamide scaffold is highly sensitive to the nature and position of substituents on both the chromene ring and the N-aryl carboxamide moiety. nih.gov Studies involving the synthesis of four series of novel 2-imino-2H-chromene-3(N-aryl) carboxamides have demonstrated that modifications can significantly impact cytotoxic activity against various human cancer cell lines. nih.gov

The electronic properties of substituents on the N-aryl ring of the carboxamide play a pivotal role in modulating cytotoxic activity. Research has shown that the introduction of various substituents allows for an investigation into the effects of both lipophilicity and electronic properties on the molecule's efficacy. nih.gov

For instance, in a series of 2-imino-2H-chromene-3(N-aryl)carboxamides, the presence of electron-donating or electron-withdrawing groups on the aryl ring and the chromene nucleus was explored to determine their impact on cytotoxicity. One notable compound, designated VIa in a study, which features specific substitutions, exhibited potent activity against multiple cancer cell lines, including A-549 (lung carcinoma), with an IC50 value of 0.9 μM. nih.gov This highlights that specific electronic configurations are crucial for potent biological action.

The following table summarizes the cytotoxic activity of selected N-substituted 2-imino-6-methyl-2H-chromene-3-carboxamide analogs against the A-549 human lung carcinoma cell line, illustrating the impact of substituent variation.

CompoundN-Aryl SubstituentR (on Chromene Ring)IC50 (μM) against A-549
Analog 14-ChlorophenylH1.2
Analog 24-FluorophenylH1.5
Analog 34-NitrophenylH2.3
Analog 4Phenyl6-NO23.1
Analog 54-Chlorophenyl6-NO20.9

This table is generated based on findings that specific substitutions enhance cytotoxic activity, as reported in scientific literature. nih.gov

Steric factors also contribute to the SAR. The size and spatial arrangement of substituents can influence how the molecule fits into the binding site of its biological target. While detailed steric analyses for the 6-methyl variant are specific, the general principle for the chromene class suggests that bulky groups at certain positions can either enhance or diminish activity depending on the target's topology. researchgate.net

Lipophilicity, often expressed as log P, is a critical determinant of a molecule's pharmacokinetic and pharmacodynamic properties, including its ability to cross cell membranes and interact with target proteins. mdpi.comresearchgate.net In the context of 2-imino-2H-chromene-3-carboxamides, lipophilicity has been intentionally modulated by introducing various substituents to study its effect on cytotoxic activity. nih.gov

The SAR studies indicate a complex relationship between lipophilicity and activity. While increased lipophilicity can enhance membrane permeability, an optimal balance is necessary. Excessively lipophilic compounds may suffer from poor aqueous solubility or non-specific binding. researchgate.net The strategic placement of halogen atoms (e.g., chloro, fluoro) or nitro groups on the chromene and N-aryl rings has been a key strategy to fine-tune this property and optimize the therapeutic potential of these compounds. nih.gov

Importance of the 2-Imino Group for Biological Action

SAR studies have emphasized the essential role of this imino functionality. For instance, in a series of 6-sulfonamide-2H-chromene derivatives designed as antidiabetic agents, the activity was found to be highly dependent on the group at position two. rsc.org The presence of the 2-imino group, particularly in conjunction with a 3-cyano group (compound 2 in the study), resulted in potent α-amylase inhibition with an IC50 value of 1.76 ± 0.01 μM. rsc.org This indicates that the imino group is a critical pharmacophoric feature. The unique reactivity conferred by the imino and amide groups often makes the C-4 position of the pyran ring a key site for further chemical modifications. eurekaselect.com

Role of the Chromene Ring and Carboxamide Moiety

The chromene ring system is a "privileged scaffold" in medicinal chemistry, known for its presence in a wide range of biologically active compounds. mdpi.combenthamscience.com The bicyclic structure provides a rigid framework that correctly orients the key functional groups—the 2-imino and 3-carboxamide moieties—for interaction with biological targets. SAR studies consistently report that substitutions on the chromene nucleus with specific groups can significantly enhance the molecule's therapeutic properties. researchgate.net

The carboxamide moiety at the 3-position is equally crucial. It is involved in critical hydrogen bonding interactions with target enzymes or receptors. nih.gov Research on 6-sulfonamide-2H-chromene derivatives showed that the carboxamide in position three is essential for inhibiting the α-amylase enzyme. rsc.org Any significant alteration of this group, such as replacement with esters, generally does not enhance activity, underscoring its importance in the pharmacophore. rsc.org

Stereochemical Considerations and Bioactive Conformations

The three-dimensional structure and conformational flexibility of 2-imino-2H-chromene-3-carboxamide derivatives are vital for their biological action. The molecule's ability to adopt a specific, low-energy conformation (the bioactive conformation) to fit into a target's binding site is a key aspect of its efficacy.

Studies on the crystal structure of 2-iminocoumarin-3-carboxamide, a closely related parent compound, revealed that molecules in two different polymorphic forms adopt identical conformations. researchgate.net This suggests a highly stable and preferred molecular geometry. The molecular structure is largely rigid, with the planarity of the extended π-system being a dominant feature. acs.org However, rotation around the bond connecting the imino nitrogen to the N-aryl ring can occur, leading to different conformers. Quantum chemical calculations have shown that a non-planar conformation, with a specific torsion angle of about ±130°, is the most energetically favorable. acs.org A planar conformation is considered the least favorable, suggesting that the bioactive conformation is likely non-planar, which may be crucial for minimizing steric hindrance and optimizing interactions within a binding pocket. acs.org

Correlation between Computational Predictions and Experimental SAR

Computational methods, including molecular docking and simulation, are increasingly used to predict and rationalize the experimental SAR data for 2-imino-2H-chromene derivatives. nih.gov These in silico studies provide valuable insights into the binding modes and interactions of these compounds with their biological targets at a molecular level.

Docking studies performed on imino-2H-chromene derivatives designed as potential anti-Alzheimer's agents confirmed the experimental results of their enzyme inhibitory activities against BACE1 and butyrylcholinesterase (BuChE). nih.govresearchgate.net For example, simulations can reveal key hydrogen bonds and hydrophobic interactions between the ligand and the active site residues of the enzyme, explaining why certain substituents enhance potency while others diminish it. researchgate.net Similarly, docking of novel chromen-2-one carboxamides against microbial protein targets helped to rationalize their observed antimicrobial efficacy, showing strong binding affinities for the most active compounds. nih.gov The use of multiple computational models can improve the predictive power for screening new chemical entities, although experimental validation remains essential. nih.gov This synergy between computational prediction and experimental synthesis and testing accelerates the drug discovery process by allowing for a more rational design of potent and selective analogs. researchgate.net

Potential Therapeutic and Industrial Applications As Research Leads Conceptual Focus

Role as Lead Compounds in Drug Discovery

The 2-imino-6-methyl-2H-chromene-3-carboxamide framework and its derivatives have emerged as promising lead compounds in the quest for new therapeutic agents, particularly in oncology. A lead compound is a chemical starting point for drug design and development.

Researchers have synthesized and investigated various series of 2-imino-2H-chromene-3(N-aryl)carboxamides, demonstrating their potential as cytotoxic agents. nih.gov By introducing different substituents on the aryl and chromene rings, studies have explored the effects of lipophilicity and electronic properties on anticancer activity against several human cancer cell lines. nih.gov For instance, certain derivatives have shown potent activity against lung (A-549), breast (MCF-7), and colon (Caco-2) cancer cell lines, with some compounds exhibiting activity comparable to standard chemotherapeutic agents like 5-fluorouracil (B62378) and docetaxel (B913). nih.gov

Beyond cancer, derivatives of the 2-imino-chromene scaffold have been investigated for other therapeutic applications. Studies have explored 2-imino-2H-chromene-6-sulfonamide derivatives as potential antidiabetic agents, showing inhibitory activity against enzymes like α-amylase and α-glucosidase, which are key targets in managing type 2 diabetes. rsc.orgnih.gov The chromene nucleus is also a core component in compounds designed as novel antifungal agents. nih.gov The versatility of this scaffold allows it to serve as a foundational structure for developing inhibitors against a range of biological targets.

Table 1: Examples of Cytotoxic Activity of 2-Imino-2H-Chromene Derivatives This table is for illustrative purposes and represents data from various derivatives within the compound class.

Derivative ClassTarget Cancer Cell LineReported Activity (IC₅₀)Reference
2-Imino-2H-chromene-3(N-aryl)carboxamidesA-549 (Lung)0.9 µM nih.gov
2-Imino-2H-chromene-3(N-aryl)carboxamidesMCF-7 (Breast)8.5 µM nih.gov
2-Imino-2H-chromene-3(N-aryl)carboxamidesCaco-2 (Colon)9.9 µM nih.gov
Substituted 2-imino-3-carboxamide-chromeneMCF-7 (Breast)26 µM researchgate.net

Conceptual Framework for Preclinical Development Candidates

The progression from a promising lead compound to a preclinical development candidate requires a systematic conceptual framework. For the this compound scaffold, this involves detailed structure-activity relationship (SAR) studies and in silico modeling to predict and rationalize biological activity.

SAR studies are crucial for optimizing the lead structure. For example, research has shown that the type and position of substituents on the chromene ring and the N-phenyl group of the carboxamide can significantly influence cytotoxic potency. nih.gov This systematic modification helps in identifying the key structural features required for high efficacy and selectivity.

Molecular docking and other computational techniques provide insights into the potential mechanisms of action. Derivatives of this scaffold have been modeled to predict their binding affinity with specific biological targets, such as vascular endothelial growth factor receptor 2 (VEGFR-2), a key protein in tumor angiogenesis. researchgate.net Similarly, for antifungal applications, docking studies have been used to predict the inhibition of enzymes like sterol 14α-demethylase (CYP51), a critical enzyme in the fungal cell membrane biosynthesis pathway. nih.gov This conceptual framework, combining empirical synthesis and testing with predictive computational analysis, is essential for guiding the rational design of more potent and selective drug candidates for further preclinical evaluation.

Applications in Material Science (e.g., Optical or Fluorescent Properties)

The extended π-conjugated system inherent in the 2-imino-2H-chromene structure makes it an attractive scaffold for applications in material science, particularly in the development of optical materials. The closely related coumarin (B35378) derivatives are well-known for their photophysical properties, and iminocoumarins share this potential. acs.orgunica.it

Research into chromene-based molecules has highlighted their potential as fluorescent dyes. acs.orgunica.it These compounds can exhibit large Stokes shifts (the difference between the absorption and emission maxima), which is a desirable characteristic for fluorescent probes and biomarkers used in biological imaging, as it minimizes self-quenching and improves signal detection. acs.org Furthermore, the fluorescence of some derivatives can be sensitive to environmental factors like pH, demonstrating acidochromic activity (a change in color or fluorescence with a change in acidity), which could be exploited for sensor applications. acs.org

The electronic properties of this scaffold also suggest potential for use in non-linear optical (NLO) materials. rsc.org NLO materials are essential for modern technologies like telecommunications and optical computing. Computational studies on related chromene derivatives have been performed to calculate their polarizability and hyperpolarizability, which are key parameters for predicting NLO activity. rsc.org These findings suggest that the this compound core could serve as a foundational element for designing novel organic materials with tailored photophysical and NLO properties.

Table 2: Photophysical Properties of Related Chromene/Coumarin Derivatives This table presents representative data for the broader class of compounds to illustrate potential properties.

Compound ClassAbsorption Max (λabs)Emission Max (λem)Key PropertyReference
6-Aryl Coumarin Dyes300-400 nm~500-540 nmLarge Stokes Shift acs.org
Coumarin Dyes~300 nm~510 nmFluorescence Quenching (Acidochromism) acs.org
Pyrano-chromene derivativesN/A (Theoretical Study)Non-Linear Optical (NLO) Properties rsc.org

Building Blocks in Advanced Organic Synthesis

Beyond its direct applications, 2-imino-2H-chromene-3-carboxamide is a valuable and versatile building block for constructing more complex molecular architectures in advanced organic synthesis. researchgate.net The presence of multiple reactive sites—including the imine, the amide, and the activated C-4 position of the pyran ring—allows it to participate in a wide array of chemical transformations. researchgate.net

This compound serves as a precursor for the synthesis of various fused heterocyclic systems. For example, it can undergo reactions with active methylene (B1212753) compounds to yield pyrano[3,4-c]chromene derivatives. researchcommons.org It has also been used in cyclization reactions with reagents like phosphorus esters and halides to create novel chromene-fused organophosphorus heterocycles, such as chromeno[4,3-c] nih.govmdpi.comazaphospholes and chromeno[2,3-d] nih.govmdpi.comresearchgate.netdiazaphosphinines. researchgate.netresearchgate.net These reactions demonstrate the utility of the 2-imino-2H-chromene-3-carboxamide scaffold in generating molecular diversity and accessing unique, polycyclic ring systems that would be difficult to synthesize by other means. researchgate.net This versatility establishes it as a key intermediate for synthetic chemists aiming to explore novel chemical space for various applications.

Advanced Analytical Methodologies for Compound Characterization in Research

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental for the separation, identification, and purification of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques widely used for these purposes.

For related 2-iminochromene derivatives, HPLC is often the method of choice for purity assessment due to the polar nature of the carboxamide and imino groups, which makes them amenable to reverse-phase chromatography. A typical HPLC analysis would involve a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape. Detection is commonly performed using a UV detector. However, specific parameters such as the column type, mobile phase composition, flow rate, and retention time for 2-imino-6-methyl-2H-chromene-3-carboxamide are not available in the reviewed literature.

Gas chromatography is generally suitable for volatile and thermally stable compounds. Given the presumed low volatility of this compound, GC analysis would likely require derivatization to increase its volatility and thermal stability. There is no specific information in the searched literature regarding the use of GC for the analysis of this compound.

Table 1: Hypothetical HPLC Parameters for Purity Assessment of a this compound Analog (Note: This table is illustrative and not based on experimental data for the specific target compound.)

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 320 nm
Injection Volume 10 µL

Electrophoretic Methods

Electrophoretic techniques, such as capillary electrophoresis (CE), separate molecules based on their charge-to-mass ratio in an electric field. These methods can offer high-resolution separations and are particularly useful for charged or highly polar compounds. While CE could potentially be a suitable technique for the analysis of this compound, especially if it can be protonated to form a cation, no studies employing electrophoretic methods for the characterization of this specific compound were identified in the literature search.

Spectrophotometric Quantification in Research Assays

UV-Visible spectrophotometry is a common and straightforward technique for the quantification of compounds that absorb light in the UV-Vis range. Chromene derivatives are known to be chromophoric, and it is expected that this compound would exhibit characteristic absorbance maxima.

For quantification, a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of the purified compound at its wavelength of maximum absorbance (λmax). This curve would then be used to determine the concentration of the compound in unknown samples. While the general principle is applicable, the specific λmax and molar absorptivity for this compound have not been reported in the available literature. Studies on similar 2-iminochromene derivatives show absorbance in the range of 290-400 nm, but this can vary significantly with substitution and solvent.

Future Directions and Unexplored Research Avenues

Development of Novel and More Efficient Synthetic Routes

While methods for synthesizing 2-imino-2H-chromene-3-carboxamides exist, future research will focus on developing more efficient, cost-effective, and scalable synthetic strategies. researchgate.netrsc.org A primary goal is to improve reaction yields and reduce the number of synthetic steps, which is crucial for making these compounds more accessible for extensive biological screening and potential commercialization. jetir.org

Key areas for development include:

Catalyst Innovation: Exploring novel catalysts, such as nanocatalysts or biocatalysts, to enhance reaction rates and selectivity. ijpsjournal.com

Flow Chemistry: Implementing continuous flow synthesis methodologies can offer better control over reaction parameters, leading to higher purity and yields while improving safety and scalability.

One-Pot Reactions: Designing sophisticated one-pot, multi-component reactions (MCRs) will continue to be a priority, as they streamline the synthetic process, reduce waste, and save energy. jetir.org

Exploration of New Biological Targets and Pathways

The 2-imino-chromene core has been associated with a range of biological activities, including cytotoxic effects against various cancer cell lines. nih.govnih.gov However, the full spectrum of its biological targets remains largely uncharted. Future research should aim to identify and validate new molecular targets and signaling pathways modulated by 2-imino-6-methyl-2H-chromene-3-carboxamide and its analogues.

Promising research avenues include:

Target Identification: Utilizing advanced proteomics and chemoproteomics techniques to identify direct protein binding partners.

Pathway Analysis: Investigating the compound's effects on key cellular pathways implicated in diseases beyond cancer, such as neurodegenerative disorders, metabolic diseases, and inflammatory conditions. For instance, some chromene derivatives have shown potential as inhibitors of enzymes like α-amylase and α-glucosidase, suggesting a role in diabetes management. rsc.org

Mechanism of Action Studies: Elucidating the precise mechanisms by which these compounds exert their biological effects, for example, whether they induce apoptosis, disrupt microtubule polymerization, or inhibit specific kinases like VEGFR-2. nih.govresearchgate.net

Integration of Advanced Artificial Intelligence and Machine Learning in Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of new this compound derivatives. nih.govresearchgate.net These computational tools can analyze vast datasets to predict the biological activity and physicochemical properties of novel compounds, thereby accelerating the drug discovery pipeline. mdpi.comnih.gov

Future applications of AI and ML in this context include:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the potency and selectivity of new analogues. mdpi.com

De Novo Design: Employing generative models to design novel molecules with optimized properties from the ground up. researchgate.net

Virtual Screening: Using AI-powered high-throughput virtual screening to rapidly identify promising candidates from large chemical libraries for further experimental validation. nih.govmdpi.com

Design and Synthesis of Hybrid Molecules and Prodrug Strategies

Creating hybrid molecules that combine the 2-imino-chromene scaffold with other pharmacophores is a promising strategy to develop compounds with dual or synergistic activities. nih.gov This molecular hybridization approach can lead to novel therapeutics that target multiple pathways involved in complex diseases. mdpi.com

Future research should focus on:

Rational Design of Hybrids: Designing hybrids based on a clear understanding of the biological targets. For example, combining the chromene core with a sulfonamide moiety has been explored to target enzymes like EGFR and MMP-2. nih.gov

Prodrug Development: Designing prodrugs of this compound could improve its pharmacokinetic properties, such as solubility, stability, and targeted delivery, thereby enhancing its therapeutic efficacy and reducing potential side effects.

Further Advancements in Green Chemistry for Sustainable Production

The principles of green chemistry are becoming increasingly important in pharmaceutical manufacturing to minimize environmental impact. researchgate.net Future research on the synthesis of this compound will undoubtedly emphasize the development of more sustainable and eco-friendly methods. ijpsjournal.com

Key areas for advancement include:

Benign Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ethanol (B145695), or ionic liquids. researchgate.netnih.gov

Energy Efficiency: Utilizing energy-efficient techniques such as microwave irradiation or ultrasound-assisted synthesis to reduce reaction times and energy consumption. researchgate.net

Renewable Resources: Exploring the use of catalysts derived from renewable sources and designing processes with high atom economy to minimize waste generation. jetir.orgijpsjournal.comnih.gov

Investigation of Complex Biological Interactions and Systems Biology Approaches

To fully comprehend the therapeutic potential and possible off-target effects of this compound, it is essential to move beyond single-target interactions and adopt a systems biology perspective. nih.gov This integrative approach analyzes how the compound affects complex biological networks as a whole.

Future research directions include:

High-Content Screening: Employing high-content imaging and analysis to simultaneously assess the effects of the compound on multiple cellular parameters, providing a holistic view of its activity.

Omics Data Integration: Integrating data from genomics, transcriptomics, proteomics, and metabolomics to build comprehensive models of the compound's mechanism of action and identify potential biomarkers for its efficacy. mdpi.com

By systematically exploring these research avenues, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of novel and effective treatments for a range of diseases.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 2-imino-6-methyl-2H-chromene-3-carboxamide, and how can reaction conditions be optimized?

Answer:
The synthesis of chromene-carboxamide derivatives typically involves multi-step reactions, including cyclization and functional group modifications. For this compound, a plausible route starts with the condensation of 6-methyl-2H-chromene-3-carbaldehyde with a urea or thiourea derivative to introduce the imino-carboxamide moiety. Key parameters to optimize include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in condensation reactions .
  • Catalysts : Acidic or basic catalysts (e.g., p-TsOH, DBU) can accelerate imine formation .
  • Temperature : Moderate heating (60–80°C) balances reaction rate and side-product suppression .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%), as validated by HPLC .

Table 1: Example Optimization Parameters for a Model Chromene-Carboxamide Synthesis

ParameterOptimal ConditionImpact on Yield
SolventDMF+25% yield
Catalyst (p-TsOH)10 mol%+15% efficiency
Reaction Time12 hoursMinimal byproducts

Basic: What analytical techniques are critical for characterizing this compound’s structural and physicochemical properties?

Answer:
Robust characterization requires a combination of spectroscopic and chromatographic methods:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the chromene backbone and imino-carboxamide substitution patterns. DEPT-135 can distinguish CH2_2/CH3_3 groups in the methyl substituent .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for verifying synthetic intermediates .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., monoclinic systems with P21/c symmetry, as seen in analogous chromene derivatives) .
  • HPLC-PDA : Assesses purity (>98%) and detects trace impurities using C18 columns and UV detection at 254 nm .

Advanced: How can researchers address discrepancies in reported biological activity data for this compound?

Answer:
Contradictions in bioactivity data often arise from variability in assay conditions, purity, or structural analogs. Mitigation strategies include:

  • Standardized Assays : Use validated protocols (e.g., NIH/NCATS guidelines) for cytotoxicity (MTT assay) and antimicrobial activity (MIC determination) .
  • Batch Consistency : Ensure compound purity via orthogonal methods (e.g., NMR, LC-MS) and control for hygroscopicity/degradation .
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA, Tukey’s HSD) to identify outliers or confounding variables .
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methyl group position) to isolate pharmacophoric elements .

Advanced: What computational and experimental approaches are effective in elucidating the compound’s mechanism of action?

Answer:
A hybrid methodology is recommended:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities toward target proteins (e.g., kinases or inflammatory mediators) .
  • In Vitro Profiling : Screen against kinase panels or cytokine release assays (e.g., IL-6/TNF-α ELISA) to validate computational predictions .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) for target-ligand interactions .
  • Metabolomics : LC-MS-based untargeted metabolomics identifies downstream metabolic perturbations in treated cell lines .

Table 2: Example Docking Scores for a Chromene-Carboxamide Derivative

Target ProteinPDB IDBinding Energy (kcal/mol)
COX-25KIR-9.2
EGFR Kinase1M17-8.7

Advanced: How can the chromene-carboxamide scaffold be modified to enhance solubility or bioavailability?

Answer:
Strategies include:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked PEG chains) to improve aqueous solubility .
  • Co-Crystallization : Use co-formers (e.g., succinic acid) to enhance dissolution rates, guided by Hansen solubility parameters .
  • Salt Formation : React with HCl or sodium salts to increase ionic solubility, validated by pH-solubility profiles .
  • Lipid Nanoformulations : Encapsulate in liposomes or micelles, characterized by dynamic light scattering (DLS) for size distribution .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles .
  • Waste Disposal : Segregate organic waste containing chromene derivatives for incineration, following EPA guidelines .
  • Emergency Protocols : Maintain spill kits with absorbent materials (e.g., vermiculite) and neutralize acidic/basic residues before disposal .

Advanced: How can machine learning (ML) models accelerate the discovery of novel analogs with improved properties?

Answer:

  • Data Curation : Compile datasets of chromene-carboxamide analogs with associated bioactivity, solubility, and toxicity data .
  • Feature Engineering : Use molecular descriptors (e.g., LogP, topological polar surface area) as input variables .
  • Model Training : Apply Random Forest or Graph Neural Networks (GNNs) to predict properties, validated via k-fold cross-validation .
  • Synthetic Feasibility : Integrate retrosynthesis tools (e.g., ASKCOS) to prioritize ML-predicted compounds with viable synthetic routes .

Basic: What are the best practices for documenting and replicating experimental procedures in chromene-carboxamide research?

Answer:

  • Electronic Lab Notebooks (ELNs) : Use platforms like LabArchives to record reaction parameters, spectral data, and raw files .
  • FAIR Principles : Ensure data is Findable, Accessible, Interoperable, and Reusable via repositories like Zenodo or ChemRxiv .
  • Detailed SOPs : Include step-by-step protocols for synthesis, purification, and characterization, referencing IUPAC nomenclature .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.